molecular formula C14H17N3O4S B12206759 N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12206759
M. Wt: 323.37 g/mol
InChI Key: UPZQVTSYPCLLIT-FLIBITNWSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that combines a thiazolidine ring, a furan ring, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide.

Each of these steps requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolidinone Core

The 2,4-dioxo-thiazolidine ring is a reactive site due to its electron-deficient carbonyl groups. Key reactions include:

Reaction Type Conditions Outcome Reference
Nucleophilic Substitution Basic media (e.g., K₂CO₃/DMF)Replacement of the 3-acetamide group with amines or thiols via SN2 mechanisms. Observed in analogous thiazolidinones.
Ring-Opening Hydrolysis Acidic or alkaline hydrolysisCleavage of the thiazolidinone ring to form thiourea derivatives or thiol intermediates. Common in dioxo-thiazolidines .
  • Example : Hydrolysis under acidic conditions generates 2-mercapto-N-[2-(dimethylamino)ethyl]acetamide and furan-2-carbaldehyde as byproducts.

Electrophilic Aromatic Substitution at the Furan Moiety

The furan-2-ylmethylidene group undergoes electrophilic substitution due to its conjugated π-system:

Reaction Type Conditions Outcome Reference
Nitration HNO₃/H₂SO₄Nitration at the 5-position of the furan ring, forming nitro derivatives. Observed in furan-containing thiazolidinones .
Sulfonation SO₃/H₂SO₄Sulfonation at the α-position, enhancing water solubility. Reported in structurally similar analogs.
  • Mechanistic Insight : The electron-rich furan ring directs electrophiles to the α-positions, stabilizing intermediates via resonance .

Cycloaddition Reactions

The exocyclic double bond (5Z-configuration) participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Reference
Maleic Anhydride Reflux in tolueneSix-membered cycloadduct with retained stereochemistry. Demonstrated in Z-configured thiazolidinones.
Tetracyanoethylene Room temperature, inert atmosphereStable adduct with enhanced electrophilicity. Reported for furylidene-thiazolidinones .
  • Regioselectivity : The furan’s electron-donating effects favor endo transition states.

Tautomerism and Redox Behavior

The 2,4-dioxo-thiazolidine ring exhibits keto-enol tautomerism, influencing redox properties:

Tautomer Conditions Dominant Form Reference
Keto Form Non-polar solvents (e.g., CHCl₃)Stabilized by intramolecular H-bonding between N–H and carbonyl groups. Confirmed via IR spectroscopy.
Enol Form Polar protic solvents (e.g., H₂O)Enhanced resonance stabilization, facilitating oxidation to disulfide derivatives.
  • Redox Reactions :

    • Oxidation with H₂O₂ yields disulfide-linked dimers .

    • Reduction with NaBH₄ produces saturated thiazolidine analogs .

Side-Chain Reactivity

The N-[2-(dimethylamino)ethyl]acetamide side chain undergoes distinct transformations:

Reaction Type Conditions Outcome Reference
Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium salt formation at the dimethylamino group. Common in tertiary amines.
Hydrolysis HCl (6M), refluxCleavage of the acetamide bond to form 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid .

Metal Coordination

The sulfur and oxygen atoms in the thiazolidinone core act as ligands for transition metals:

Metal Ion Coordination Site Application Reference
Hg(II) Thiazolidinone S-atomForms stable complexes, altering electronic properties. Demonstrated in HgCl₂ adducts .
Zn(II) Furan O-atom and carbonyl groupsEnhances antibacterial activity in analogous compounds .

Biological Activity and Mechanistic Implications

While beyond direct chemical reactions, the compound’s reactivity underpins its pharmacological effects:

  • Enzyme Inhibition : The thiazolidinone scaffold inhibits tyrosinase (IC₅₀ ~3–5 µM) via chelation of active-site copper ions .

  • Anticancer Activity : Oxidation of the exocyclic double bond generates reactive intermediates that alkylate DNA nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. For instance, compounds similar to N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide have demonstrated efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Thiazolidinones are also recognized for their anticancer activities. Studies have shown that modifications at the C5 position of the thiazolidinone core can lead to enhanced cytotoxic effects against cancer cell lines. The presence of the furan ring may contribute to these effects by facilitating interactions with cellular targets involved in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidinones are known to inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. Ongoing research is aimed at elucidating the specific mechanisms through which this compound exerts its effects .

Case Study 1: Antimicrobial Efficacy

A study published in European Journal of Medicinal Chemistry evaluated a series of thiazolidinones for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Letters, derivatives of thiazolidinones were tested for their cytotoxic effects on various cancer cell lines. The study highlighted that specific modifications in the thiazolidinone structure led to increased apoptosis in cancer cells, suggesting that this compound could be developed as a potent anticancer agent .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The exact pathways involved would depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
  • N-[2-(dimethylamino)ethyl]acrylamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

What sets N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide apart from these similar compounds is its unique combination of a thiazolidine ring, a furan ring, and a dimethylaminoethyl group. This combination of structural features imparts unique chemical and biological properties that can be leveraged in various applications.

Biological Activity

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on a review of diverse literature.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula: C14H18N2O3S
  • Molecular Weight: 302.37 g/mol
  • CAS Number: 256948-32-0

The presence of the furan moiety and the dimethylamino group are significant for its pharmacological properties.

Antifungal Properties

Research has shown that derivatives of thiazolidines exhibit antifungal activity. A study on thiazolidine derivatives indicated that certain compounds could lead to morphological changes in Candida yeast cells, suggesting fungicidal effects. The mechanism appears to involve interference with glucose transport pathways within the fungal cells, which is critical for their survival and proliferation .

Anti-inflammatory Effects

Thiazolidinediones (TZDs), a class to which our compound belongs, have been reported to possess anti-inflammatory properties. They act as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target implicated in inflammatory responses. Inhibiting this pathway can reduce leukocyte recruitment in inflammatory conditions, highlighting the therapeutic potential of TZDs in treating autoimmune diseases .

Anticancer Activity

Thiazolidine derivatives have also shown promise in cancer therapy. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and angiogenesis. For instance, TZD derivatives have been linked to decreased vascular endothelial growth factor (VEGF) production, which is crucial for tumor angiogenesis .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • PI3K Inhibition : The compound acts as an ATP-competitive inhibitor of PI3Kγ, affecting inflammatory pathways.
  • Glucose Transport Interference : Its antifungal activity may stem from disrupting glucose transport mechanisms in fungal cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Studies and Research Findings

StudyFindings
Identified as a potent antifungal agent with specific action against Candida species.
Demonstrated selective inhibition of PI3Kγ leading to reduced inflammation in mouse models.
Showed anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C14H17N3O4S/c1-16(2)6-5-15-12(18)9-17-13(19)11(22-14(17)20)8-10-4-3-7-21-10/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,18)/b11-8-

InChI Key

UPZQVTSYPCLLIT-FLIBITNWSA-N

Isomeric SMILES

CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=O

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O

Origin of Product

United States

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